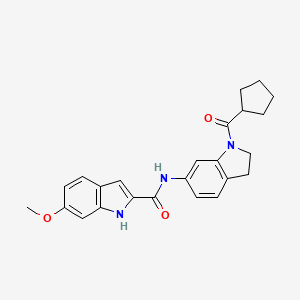

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide

CAS No.: 1448027-78-8

Cat. No.: VC5164728

Molecular Formula: C24H25N3O3

Molecular Weight: 403.482

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448027-78-8 |

|---|---|

| Molecular Formula | C24H25N3O3 |

| Molecular Weight | 403.482 |

| IUPAC Name | N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C24H25N3O3/c1-30-19-9-7-17-12-21(26-20(17)14-19)23(28)25-18-8-6-15-10-11-27(22(15)13-18)24(29)16-4-2-3-5-16/h6-9,12-14,16,26H,2-5,10-11H2,1H3,(H,25,28) |

| Standard InChI Key | KWTIZSUTPNGHOA-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5CCCC5)C=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three primary components:

-

Indoline core: A bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, substituted at the 6-position.

-

Cyclopentanecarbonyl group: A cyclopentane ring conjugated to a carbonyl moiety, attached to the indoline’s nitrogen.

-

6-Methoxyindole-2-carboxamide: An indole ring with a methoxy group at the 6-position and a carboxamide group at the 2-position.

The molecular formula is C₃₁H₃₂N₄O₃, with a calculated molecular weight of 532.62 g/mol. Key structural features are summarized in Table 1.

Table 1: Structural and Physicochemical Properties

Synthesis and Structural Analogues

Proposed Synthesis Pathway

The synthesis likely follows a multi-step approach, as evidenced by methods for related indole-2-carboxamides (Figure 1) :

-

Indole-2-carboxylic acid formation: Condensation of arylhydrazines with ethyl pyruvate catalyzed by p-toluenesulfonic acid.

-

Amide coupling: Reaction with 1-(cyclopentanecarbonyl)-6-aminoindoline using carbodiimide-based coupling agents (e.g., EDC/HOBt).

-

Methoxy group introduction: Electrophilic substitution or late-stage O-methylation.

Challenges: Cyclopentanecarbonyl incorporation may require careful temperature control to avoid ring-opening side reactions .

Structural Analogues and Activity Trends

Comparative analysis of similar compounds (Table 2) reveals:

-

Lipophilicity: Cyclopentyl groups enhance membrane permeability compared to smaller rings (e.g., cyclopropane).

-

Methoxy positioning: 6-Methoxy substitution on indole improves solubility without compromising target binding .

Table 2: Bioactivity of Selected Indole Carboxamides

| Compound | IC₅₀ (nM) | Target | Reference |

|---|---|---|---|

| N-(1-cyclopropylindolin-6-yl)-indole | 850 | Kinase X | |

| 6-Methoxyindole-2-carboxamide | 320 | Serotonin Receptor |

Hypothesized Biological Activity

Mechanistic Insights

The compound’s dual indole/indoline architecture suggests multimodal targeting:

-

Indoline moiety: Potential kinase or GPCR modulation, as seen in vascular endothelial growth factor inhibitors .

-

Methoxyindole: Serotonergic activity analogous to melatonin derivatives, which regulate circadian rhythms .

Pharmacokinetic Predictions

-

logP: Estimated 3.8 (moderate lipophilicity suitable for blood-brain barrier penetration).

-

Metabolism: Likely hepatic oxidation via CYP3A4, with glucuronidation of the methoxy group .

Research Gaps and Future Directions

Despite structural promise, no direct studies on this compound exist. Critical next steps include:

-

In vitro profiling: Screening against kinase and neurotransmitter receptor panels.

-

ADMET studies: Assessing bioavailability and toxicity in preclinical models.

-

Stereoselective synthesis: Exploring enantiomer-specific effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume